molecular formula H3O3P B8256533 Trioxidanylphosphane

Trioxidanylphosphane

Cat. No.: B8256533
M. Wt: 81.996 g/mol
InChI Key: YYKRUNDMOWRXON-UHFFFAOYSA-N
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Description

Trioxidanylphosphane is a phosphorus-based compound hypothesized to consist of a phosphane (PH₃) backbone substituted with three oxidanyl (O⁻) groups. Theoretical studies posit that its electronic configuration and bonding may resemble phosphoric acid derivatives or phosphorus-nitrogen analogs like phosphazenes, though direct comparisons require further investigation .

Properties

IUPAC Name

trioxidanylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O3P/c1-2-3-4/h1H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKRUNDMOWRXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OOOP
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

81.996 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • This compound’s +5 oxidation state aligns with phosphazenes and phosphoric acid, but its lack of stabilizing ligands (e.g., aromatic rings in PPh₃ or nitrogen bridges in phosphazenes) may render it less stable .
  • Phosphazenes exhibit robust thermal stability due to their cyclic P-N backbone, whereas this compound’s P-O bonds could confer hydrolytic sensitivity akin to phosphorus oxyacids.

Key Observations :

  • Phosphazene synthesis () involves controlled substitution on a preformed cyclotriphosphazene core, requiring days for completion in tetrahydrofuran (THF) with triethylamine as a base . In contrast, this compound’s synthesis would likely demand stringent oxidation conditions due to the instability of intermediate phosphorus species.
  • Purification challenges for this compound (hypothetical) mirror those of phosphazenes, where column chromatography is essential to isolate pure products .

Key Observations :

  • This compound’s acidity (from P-OH groups) may exceed that of phosphoric acid, but its oxidizing power could limit practical use. Phosphazenes, however, leverage tunable reactivity at phosphorus centers for material science applications .

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